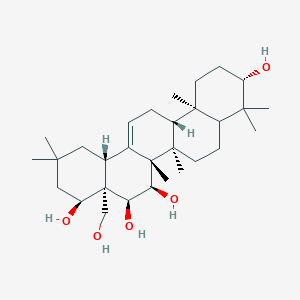
3-Chlorophenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It was first synthesized in 1956 and has since been used to control pests in agriculture, forestry, and public health. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, caterpillars, aphids, and mites. It is also used as a molluscicide to control snails and slugs.
Wirkmechanismus
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is necessary for proper nerve function. By inhibiting AChE, 3-Chlorophenyl methylcarbamate causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. In addition to inhibiting AChE, 3-Chlorophenyl methylcarbamate can also affect other enzymes and neurotransmitters in the nervous system. It can also disrupt the metabolism and reproduction of insects, leading to decreased fertility and growth.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide and pesticide, making it readily available for use in laboratory experiments. It is also relatively inexpensive and easy to obtain. However, 3-Chlorophenyl methylcarbamate has limitations in terms of its specificity and potential toxicity to non-target organisms. It is important to use 3-Chlorophenyl methylcarbamate with caution and to follow proper safety protocols when handling the compound.
Zukünftige Richtungen
There are several future directions for research on 3-Chlorophenyl methylcarbamate. One area of research is the development of more specific and targeted insecticides that have fewer negative effects on non-target organisms. Another area of research is the use of 3-Chlorophenyl methylcarbamate in integrated pest management strategies, which combine multiple methods of pest control to reduce the reliance on chemical pesticides. Finally, there is a need for more research on the long-term effects of 3-Chlorophenyl methylcarbamate on the environment and human health.
Synthesemethoden
Carbaryl is synthesized through the reaction of 1-naphthol and methyl isocyanate. The reaction is carried out in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is purified through crystallization and recrystallization to obtain pure 3-Chlorophenyl methylcarbamate.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its effectiveness as an insecticide and pesticide. It has been used in numerous scientific studies to control pests and to understand the mechanisms of action of insecticides. Carbaryl has also been studied for its potential use in controlling invasive species and as a tool for integrated pest management.
Eigenschaften
IUPAC Name |
(3-chlorophenyl) N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZYSXBCCWAOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879365 |
Source


|
| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4090-00-0 |
Source


|
| Record name | N-METHYL-3-CHLOROPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)





![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)



